9-Anthracenylmethyl methacrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Fluorescent Probes and Biosensors

The anthracene group in 9-AMMA exhibits fluorescence, meaning it can absorb light at one wavelength and emit light at a different wavelength. This property allows 9-AMMA-based polymers to be used as fluorescent probes for various purposes. For instance, researchers have utilized 9-AMMA copolymers to label and track biomolecules like DNA and proteins within cells []. Additionally, the anthracene group's sensitivity to its environment enables the development of biosensors based on 9-AMMA polymers. These sensors can detect specific biological events or molecules by monitoring changes in the polymer's fluorescence properties [, ].

Photoresponsive Materials

Another research application of 9-AMMA lies in its potential to create photoresponsive materials. The anthracene group can undergo photochemical reactions when exposed to light, allowing the material to exhibit changes in its properties. For example, researchers have developed 9-AMMA-based polymers that can switch their fluorescence or conductivity upon light irradiation. This ability makes these materials potentially useful in various applications, including data storage and optoelectronic devices.

Surface Modification and Nanomaterials

9-AMMA can be used to modify surfaces due to its ability to form covalent bonds with various materials. This allows researchers to introduce specific functionalities onto surfaces, such as introducing fluorescent groups or altering the surface's wettability. Furthermore, 9-AMMA can be incorporated into the design of nanomaterials with unique properties. For instance, researchers have fabricated single-chain folding nanoparticles using 9-AMMA, which can be used for various applications like drug delivery and biocatalysis [].

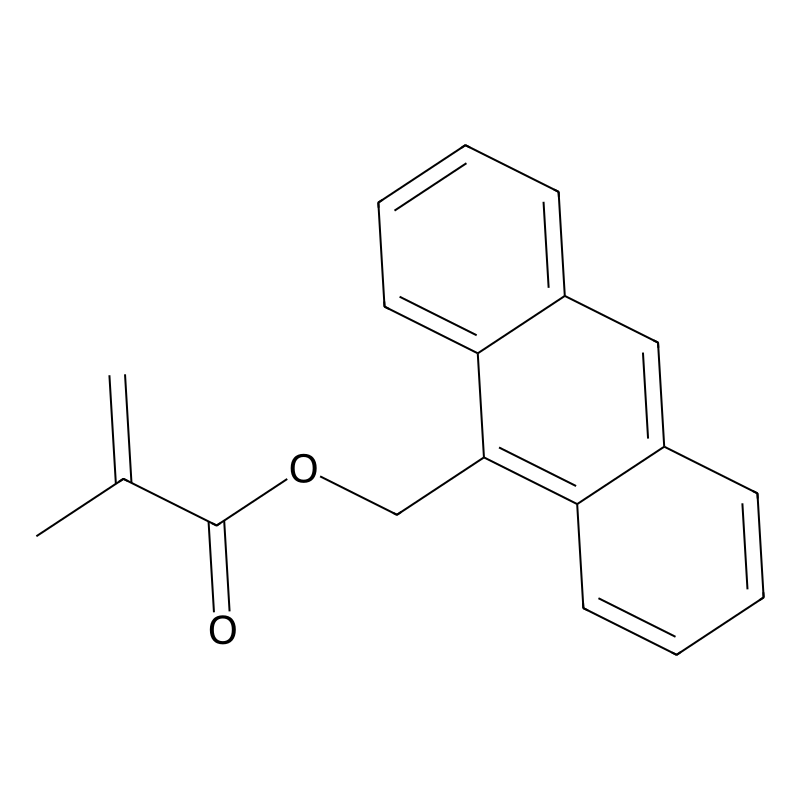

9-Anthracenylmethyl methacrylate is an organic compound characterized by the presence of an anthracene moiety linked to a methacrylate group. Its chemical formula is C₁₉H₁₆O₂, and it is known for its unique photophysical properties due to the anthracene unit, which exhibits strong fluorescence and has applications in various fields including materials science and biomedicine. This compound is often utilized in the synthesis of polymers that incorporate luminescent properties, making it valuable for applications such as sensors and drug delivery systems .

The primary chemical reaction involving 9-anthracenylmethyl methacrylate is its polymerization, which can be initiated through various methods such as free radical polymerization. The methacrylate group allows for the formation of polymers that can exhibit enhanced mechanical properties and thermal stability. Additionally, 9-anthracenylmethyl methacrylate can undergo photo

The synthesis of 9-anthracenylmethyl methacrylate typically involves the reaction of 9-anthracenemethanol with methacryloyl chloride or similar reagents. A common method includes dissolving 9-anthracenemethanol in a solvent such as tetrahydrofuran, followed by the addition of a base like triethylamine to facilitate the reaction with methacryloyl chloride . The general reaction scheme can be summarized as follows:

- Dissolve 9-anthracenemethanol in tetrahydrofuran.

- Add triethylamine and pyridine as catalysts.

- Introduce methacryloyl chloride to initiate the reaction.

- Purify the product through standard extraction and distillation techniques.

Studies have shown that polymers derived from 9-anthracenylmethyl methacrylate exhibit unique interactions with various substrates, particularly in terms of adsorption kinetics. For instance, poly(9-anthracenyl methyl methacrylate) has been compared with polystyrene to evaluate differences in adsorption behavior on surfaces, highlighting how the anthracene unit affects interaction dynamics .

When comparing 9-anthracenylmethyl methacrylate with other similar compounds, several notable examples include:

- Methyl Methacrylate: A common monomer used in polymer production but lacks the unique photophysical properties associated with anthracene.

- Phenyl Methacrylate: Similar in structure but does not provide the same level of fluorescence or reactivity as 9-anthracenylmethyl methacrylate.

- Naphthalene-based Methacrylates: These compounds share some photophysical characteristics but generally do not match the efficiency or specificity of 9-anthracenylmethyl methacrylate in biological applications.

| Compound | Unique Features |

|---|---|

| 9-Anthracenylmethyl methacrylate | Strong fluorescence; used in photodynamic therapy |

| Methyl Methacrylate | Widely used; lacks unique optical properties |

| Phenyl Methacrylate | Similar structure; lower fluorescence |

| Naphthalene-based Methacrylates | Comparable photophysical properties; less effective biologically |

Traditional Esterification Approaches

The synthesis of 9-Anthracenylmethyl methacrylate is typically accomplished through esterification of 9-anthracene-methanol with methacryloyl chloride in the presence of a suitable base. The most common preparation method involves a straightforward reaction under mild conditions.

The general reaction scheme can be represented as:

9-Anthracene-methanol + Methacryloyl chloride → 9-Anthracenylmethyl methacrylate + HCl

A standard laboratory preparation procedure involves the following steps:

- A mixture of 9-anthracene-methanol (45 mmol), methylene chloride (60 ml), and methacryloyl chloride (77 mmol) is prepared in a three-necked flask equipped with a stirrer and thermometer.

- A solution of triethylamine (59 mmol) in methylene chloride (10 ml) is added dropwise while cooling the reaction mixture with ice water.

- After complete addition, the mixture is allowed to stand overnight while cooling in ice water.

- The hydrochloride salt of triethylamine is removed, and the solution is washed with water.

- The methylene chloride solution is dried over anhydrous sodium sulfate, filtered, and recrystallized with methanol.

- The resultant pale yellow microcrystals are collected by suction filtration and dried.

This procedure typically yields about 58% of the target compound. The product can be characterized by its melting point (59-60°C) and spectroscopic properties:

Table 1: Spectroscopic Characterization of 9-Anthracenylmethyl Methacrylate

| Method | Characteristic Signals |

|---|---|

| IR (KBr, cm⁻¹) | 1715, 1624, 1450, 1320, 1296, 1164, 1150, 1060, 1008, 964, 946, 892, 740, 700, 640, 600, 568, 500 |

| ¹H-NMR (CDCl₃, ppm) | δ1.92 (s, 3H, methyl), 5.50 (s, 1H, vinyl), 6.05 (s, 1H, vinyl), 6.22 (s, 2H, methylene group), 7.44-7.60 (m, 4H, anthracene ring), 8.03 (d, J = 10Hz, 2H, anthracene ring), 8.38 (d, J = 10Hz, 2H, anthracene ring), 8.51 (s, 1H, anthracene ring) |

The physical properties of 9-Anthracenylmethyl methacrylate include a melting point range of 80-85°C, a predicted boiling point of 443.0±14.0°C, and a predicted density of 1.159±0.06 g/cm³.

Controlled Radical Polymerization Techniques

9-Anthracenylmethyl methacrylate can be polymerized using several controlled radical polymerization techniques, with Atom Transfer Radical Polymerization (ATRP) being one of the most effective methods. ATRP offers precise control over molecular weight, polydispersity, and end-group functionality.

Atom Transfer Radical Polymerization (ATRP)

ATRP has been successfully applied to synthesize anthracene end-capped poly(methyl methacrylate)s with predetermined molecular weights and low polydispersities (PDI < 1.3). A typical ATRP procedure involves:

- Using 9-anthracenemethyl-2-bromoisobutyrate as the initiator

- CuBr/N-(n-hexyl)pyridylmethanimine as the catalyst

- Toluene as the solvent

- Reaction temperatures of 60-90°C

The kinetics of ATRP reactions with anthracene-containing initiators have been extensively studied. The initiator and Cu(I) concentrations, initially added Cu(II) concentration, and reaction temperature have decisive effects on reaction kinetics. The equilibrium and termination constants (Keq and kt) for a typical ATRP system at 90°C are 9.1 × 10⁻⁸ and 1.3 × 10⁸ M⁻¹s⁻¹, respectively.

Table 2: Effect of Reaction Parameters on ATRP of Anthracene-Containing Monomers

| Parameter | Low Values | High Values |

|---|---|---|

| Initiator concentration | Follows Matyjaszewski's equation (ln([M]₀/[M]) ∝ t) | Follows Fischer's equation (ln([M]₀/[M]) ∝ t²/³) |

| Cu(I) concentration | Lower radical concentration, slower reaction | Higher radical concentration, faster reaction |

| Cu(II) concentration | Faster polymerization, higher termination | Slower polymerization, negligible termination |

| Temperature | Slower reaction, better control | Faster reaction, potentially higher termination |

Another approach involves the use of bifunctional anthracene-based initiators. For example, 9,10-bis(1-bromoethylcarbalkoxymethyl)anthracene (ANTDBr) has been used as a bifunctional initiator for the ATRP of styrene, resulting in polystyrenes with one anthracene chromophore in the middle of the polymer chain.

Reverse Atom Transfer Radical Polymerization

The controlled polymerization of methyl methacrylate can also be achieved through reverse atom transfer radical polymerization. One reported system uses p-chlorobenzenediazonium tetrafluoroborate and Cu(II) or Cu(I)/Cu(II)/N,N,N',N',N"-pentamethyldiethylene triamine (PMDETA) complex at various temperatures (20, 60, and 90°C). This approach involves a Meerwein-type arylation reaction followed by reverse ATRP. The polymerization is controlled up to a molecular weight of 46,000 at 90°C.

In these polymerization systems, the polydispersity index typically ranges from 1.10 to 1.57, with initiator efficiencies between 0.10 and 0.21.

Photopolymerization and UV-Initiated Reactions

9-Anthracenylmethyl methacrylate and related anthracene-containing compounds exhibit interesting photochemical behavior that can be exploited for photopolymerization reactions.

Anthracene as a Photoinitiator

Anthracene derivatives have been identified as promising scaffolds for the design of photoinitiators of polymerization. Their ability to absorb light and generate reactive species makes them valuable for applications requiring light-triggered polymerization.

Recent advances in anthracene-based photoinitiators have focused on:

- Structure-property relationships of different anthracene derivatives

- Tuning of absorption properties through structural modifications

- Development of systems capable of initiating polymerization under visible light

A notable example is the development of copper initiator complexes for light-induced free radical and/or cationic photopolymerization under mild irradiation conditions. These systems can polymerize ethylenically unsaturated monomers and epoxy-containing monomers under visible light irradiation (λ=390-700 nm).

Photochemical Behavior of Anthracene-Containing Polymers

The photochemical behavior of methacrylic homopolymers containing anthracene groups has been extensively studied. A typical example is poly[6-(9-anthryloxy)hexyl methacrylate] (PAn), which shows interesting photochemical reactions influenced by oxygen:

- In THF solution under air, endoperoxide formation occurs initially, followed by photodimerization after oxygen is consumed.

- In the film state, photodimerization and endoperoxide formation occur simultaneously.

- The photoreversible reaction of anthracene photodimer groups by photolysis with 254 nm UV light is not efficient.

The UV absorption spectral changes of anthracene-containing polymers upon irradiation provide valuable insights into their photochemical behavior. The absorbance at characteristic wavelengths (e.g., 335 nm and 421 nm) changes differently in nitrogen and air atmospheres, reflecting different photochemical pathways.

[4+4] Cycloaddition of Anthracene Derivatives

One of the most important photochemical reactions of anthracene derivatives is the [4+4] cycloaddition reaction, which enables the reversible photodimerization of anthracene units:

- Under UV irradiation, two anthracene units undergo [4+4] cycloaddition to form a photodimer.

- This process is reversible, and the photodimer can revert to the original anthracene units upon irradiation with a different wavelength or by thermal treatment.

This reversible photo-induced [4+4] cycloaddition enables multiple cycles of dimerization and scission, allowing phototunable linkage of molecular fragments for the synthesis of polymer scaffolds. This property has been exploited to design new functional materials ranging from hydrogels to shape-memory polymers.

Light as an external stimulus allows for remote and precise spatiotemporal control of materials without additional reagents. Depending on how the photoreactive anthracene moieties are introduced, the interaction of anthracene-polymer systems with light can result in various processes such as polymerization, cyclization, and cross-linking.

Table 3: Photochemical Reactions of Anthracene-Containing Polymers

| Reaction Type | Conditions | Products | Reversibility |

|---|---|---|---|

| Photodimerization | UV irradiation (λ~350 nm), N₂ atmosphere | Anthracene photodimers | Reversible with 254 nm UV or heat |

| Endoperoxide formation | UV irradiation, air/O₂ atmosphere | Anthracene endoperoxides | Thermally reversible |

| Photooxidation | Prolonged UV irradiation, air | Various oxidation products (carbonyls, etc.) | Irreversible |

Comparative Analysis of Reaction Conditions

Different approaches to synthesize and polymerize 9-Anthracenylmethyl methacrylate offer various advantages and limitations. A comparative analysis of the reaction conditions provides insights into the optimal strategies for specific applications.

Synthesis Conditions

The traditional esterification approach offers simplicity and reliable yields but may require purification steps to remove byproducts. Alternative approaches involving different reagents or conditions can affect the yield and purity of the final product.

Table 4: Comparison of Synthesis Conditions for 9-Anthracenylmethyl Methacrylate

| Parameter | Traditional Method | Alternative Approaches |

|---|---|---|

| Base | Triethylamine | Pyridine, other tertiary amines |

| Solvent | Methylene chloride | THF, chloroform |

| Temperature | Ice-bath to room temperature | Various temperature profiles |

| Purification | Recrystallization | Column chromatography, distillation |

| Yield | ~58% | Variable depending on conditions |

Polymerization Conditions

The choice of polymerization method significantly impacts the properties of the resulting polymers. ATRP offers excellent control over molecular weight and polydispersity but requires handling air-sensitive catalysts. Photopolymerization provides spatial and temporal control but may be sensitive to oxygen and other inhibitors.

Table 5: Comparison of Polymerization Conditions for 9-Anthracenylmethyl Methacrylate

| Parameter | ATRP | Reverse ATRP | Photopolymerization |

|---|---|---|---|

| Temperature | 60-90°C | 20-90°C | Room temperature to 60°C |

| Atmosphere | Inert (N₂/Ar) | Inert (N₂/Ar) | Variable (air affects pathways) |

| Catalyst | Cu(I)/ligand | Cu(II) or Cu(I)/Cu(II)/ligand | Photoinitiator or none |

| Initiator | Halogenated compounds | Diazonium salts | Light (±sensitizer) |

| Reaction time | Hours to days | Hours to days | Minutes to hours |

| Molecular weight control | Excellent | Good | Variable |

| Polydispersity | Low (1.1-1.3) | Low to moderate (1.1-1.6) | Often higher |

Effect of Structural Modifications

Structural modifications of anthracene derivatives can significantly affect their properties and reactivity:

- Substitution at the 9 and 10 positions can shift absorption from ultraviolet to visible light region.

- The nature of donor groups attached to anthracene affects redox potential and excited intramolecular charge transfer intensity.

- The conjugation degree among donor groups and anthracene impacts the redox potential of anthracene-based dyes.

For example, anthracene-based dyes with different donor groups, such as 9,10-bis(phenylethynyl)anthracene and its derivatives, show considerable absorption in blue/green regions and strong fluorescence emission in the green to red region. Some of these compounds can couple with iodonium salt to initiate radical photopolymerization under blue and green LED irradiation.

Graft Copolymerization Strategies

Graft copolymerization enables the covalent attachment of 9-AMMA side chains to polymer backbones, creating materials with hybrid functionalities. The anthracene moiety’s photoactive nature allows for post-polymerization modifications, such as [2+4] cycloaddition reactions, which enhance crosslinking density or introduce stimuli-responsive behavior. For example, 9-AMMA-grafted poly(methyl methacrylate) (PMMA) exhibits tunable fluorescence and mechanical robustness due to anthracene’s rigid aromatic structure [3].

A key advancement involves using atom transfer radical polymerization (ATRP) to precisely control grafting density. Studies demonstrate that 9-AMMA grafts on PMMA backbones improve thermal stability, with glass transition temperatures (Tg) increasing by 15–20°C compared to unmodified PMMA [2]. Table 1 summarizes the impact of grafting density on material properties.

Table 1: Properties of 9-AMMA-Grafted PMMA

| Grafting Density (%) | Tg (°C) | Fluorescence Intensity (a.u.) |

|---|---|---|

| 5 | 115 | 320 |

| 10 | 125 | 580 |

| 15 | 130 | 840 |

Data derived from ATRP-based syntheses [2] [3].

Block Copolymer Design for Domain-Specific Properties

Block copolymers incorporating 9-AMMA segments exploit anthracene’s capacity for π-π stacking and excimer formation, enabling domain-specific photoresponsiveness. For instance, PMMA-b-P9-AMMA copolymers self-assemble into micellar structures in selective solvents, with anthracene-rich cores exhibiting solvatochromic shifts [2]. These micelles serve as carriers for hydrophobic drugs, leveraging 9-AMMA’s fluorescence for real-time tracking .

The use of reversible addition-fragmentation chain-transfer (RAFT) polymerization further refines block architecture. By adjusting the 9-AMMA block length, researchers achieve precise control over micelle size (20–100 nm) and critical micelle concentration (CMC) values (0.01–0.1 mg/mL) [3]. Such systems demonstrate enhanced stability in physiological environments compared to linear analogues.

Hyperbranched Architectures via RAFT Polymerization

Hyperbranched polymers synthesized via RAFT incorporate 9-AMMA as a branching agent, yielding structures with high functional-group density. The anthracene units facilitate intramolecular energy transfer, resulting in amplified fluorescence emission. For example, hyperbranched poly(9-AMMA-co-ethylene glycol) exhibits a 3-fold increase in quantum yield (Φ = 0.42) compared to linear counterparts .

Kinetic studies reveal that RAFT-mediated branching achieves polydispersity indices (PDI) below 1.2, a marked improvement over conventional methods (PDI > 1.5) [2]. These architectures show promise in optoelectronic applications, where controlled branching mitigates exciton recombination losses.

Single-Chain Folding Nanoparticles

Single-chain folding of 9-AMMA-containing polymers produces nanoparticles with spatially confined anthracene domains. Upon UV irradiation, these nanoparticles undergo reversible dimerization, enabling dynamic size modulation (10–50 nm). This behavior is exploited in mechanophoric systems, where mechanical force triggers anthracene dimer dissociation, releasing encapsulated agents .

Recent work demonstrates that folding efficiency correlates with 9-AMMA content. Polymers with ≥20 mol% 9-AMMA achieve >90% folding yields, while lower concentrations (<10 mol%) result in unstable conformations [3]. Such systems are being explored for targeted drug delivery, leveraging both fluorescence tracking and stimuli-responsive release.

XLogP3

GHS Hazard Statements

H302 (58.51%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (58.51%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H318 (40.43%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant